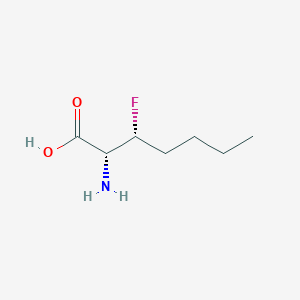

(2R,3R)-2-amino-3-fluoroheptanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

149560-60-1 |

|---|---|

Molecular Formula |

C7H14FNO2 |

Molecular Weight |

163.19 g/mol |

IUPAC Name |

(2R,3R)-2-amino-3-fluoroheptanoic acid |

InChI |

InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6+/m1/s1 |

InChI Key |

PNQMPJSBZXUFMS-RITPCOANSA-N |

SMILES |

CCCCC(C(C(=O)O)N)F |

Isomeric SMILES |

CCCC[C@H]([C@@H](C(=O)O)N)F |

Canonical SMILES |

CCCCC(C(C(=O)O)N)F |

Synonyms |

Heptanoic acid, 2-amino-3-fluoro-, [R-(R*,R*)]- (9CI) |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 2r,3r 2 Amino 3 Fluoroheptanoic Acid

Strategies for Enantiopure and Diastereomerically Pure Synthesis

The creation of the specific (2R,3R) stereoconfiguration demands synthetic methods that can control the absolute and relative stereochemistry simultaneously. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, biocatalysis, and stereocontrolled fluorination reactions.

Chiral Auxiliary-Mediated Approaches to β-Fluoro α-Amino Acids

Chiral auxiliaries are powerful tools for stereoselective synthesis, temporarily attaching to a substrate to direct a chemical transformation before being removed. tcichemicals.com This approach has proven robust for the large-scale production of enantiopure fluorinated amino acids. nih.govmdpi.com

One prominent strategy involves the use of recyclable chiral auxiliaries, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex serves as a chiral template. Alkylation of this complex with a suitable electrophile, followed by disassembly, yields the desired α-amino acid with high optical purity. tcichemicals.commdpi.com For the synthesis of (2R,3R)-2-amino-3-fluoroheptanoic acid, a precursor would first be synthesized with a different functional group at the C3 position (e.g., a hydroxyl group), which is then converted to fluoride (B91410) in a subsequent stereospecific step.

Sulfinyl compounds have also been extensively used as versatile chiral auxiliaries in the asymmetric preparation of fluorinated amines and amino acids. bioorganica.com.ua For instance, diastereoselective addition of nucleophiles to chiral N-sulfinylimines derived from aldehydes provides a reliable route to enantiomerically enriched β-fluoro-α-amino acids. scilit.comdocumentsdelivered.com

Asymmetric Catalysis in Fluorination Reactions (e.g., Pd(II)-catalyzed C(sp3)-H fluorination)

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product. nih.gov Palladium-catalyzed C(sp³)–H functionalization has emerged as a powerful method for the direct and site-selective fluorination of amino acid derivatives. acs.org

This strategy often employs a directing group attached to the amino acid substrate, which coordinates to the palladium catalyst and positions it for selective C–H activation at the β-carbon. acs.orgresearchgate.net Using an electrophilic fluorine source like Selectfluor, the C–H bond is converted to a C–F bond. The chirality of the final product can be controlled by using a chiral ligand on the palladium catalyst or by leveraging the inherent chirality of the amino acid starting material to direct the fluorination diastereoselectively. researchgate.net This method has been shown to achieve high diastereoselectivity, favoring the anti-diastereoisomer in certain cases. acs.org While palladium is prominent, other transition metals like copper have also been used to catalyze the C(sp³)–H functionalization of glycine derivatives, providing a complementary approach. nih.gov

Biocatalytic Synthesis Routes, including Enzymatic Resolution and Engineered Biocatalysts

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild conditions. nih.gov For the synthesis of stereopure β-fluoro α-amino acids, two main biocatalytic approaches are employed: kinetic resolution and direct asymmetric synthesis using engineered enzymes.

Enzymatic Resolution: In dynamic kinetic resolution (DKR), one enantiomer of a racemic mixture is selectively transformed by an enzyme while the other is simultaneously racemized, allowing for a theoretical yield of 100% of a single stereoisomer. nih.gov Transaminases are particularly effective for this purpose. A biocatalytic transamination method has been developed to prepare a wide range of aromatic β-branched α-amino acids with high diastereo- and enantioselectivity, proceeding through a DKR pathway. nih.gov While not a direct fluorination method, this strategy can be used to resolve a racemic mixture of (2R/S, 3R)-2-amino-3-fluoroheptanoic acid or its precursors.

Engineered Biocatalysts: A more direct approach involves engineering enzymes to catalyze reactions not found in nature, such as C–H fluorination. nih.gov Through directed evolution, a non-heme iron enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), was repurposed to catalyze the enantioselective C(sp³)–H fluorination of various substrates with high activity and excellent enantioselectivity. nih.gov Similarly, dehydrogenases have been used for the in vitro production of (R)- and (S)-3-fluoroalanine from 3-fluoropyruvate with complete enantiomeric excess, often incorporating a cofactor recycling system to improve efficiency. researchgate.net Further enzyme engineering efforts could adapt these biocatalysts for the specific substrate required to produce this compound. nih.govnih.gov

Electrophilic, Nucleophilic, and Radical Fluorination in Stereocontrolled Systems

The direct introduction of fluorine can be achieved through electrophilic, nucleophilic, or radical pathways. The choice of method depends on the precursor and the desired stereochemical outcome.

Electrophilic Fluorination: This approach uses reagents with an electron-deficient fluorine atom, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govnih.gov The reaction often proceeds through an enolate or enamine intermediate derived from the amino acid precursor. The stereochemistry is controlled by the facial bias of the intermediate, which can be influenced by chiral auxiliaries or catalysts. nih.govnih.gov

Nucleophilic Fluorination: This method employs reagents that deliver a fluoride anion (F⁻), such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. nih.govnih.gov It is commonly used for the deoxyfluorination of alcohols. To synthesize this compound, a precursor like (2R,3S)-2-amino-3-hydroxyheptanoic acid would be required, as the reaction typically proceeds with inversion of configuration (Sₙ2 mechanism). nih.gov

Radical Fluorination: Radical-based methods offer alternative pathways for C–F bond formation. A metal-free, photoredox-catalyzed three-component carbofluorination has been developed to synthesize α-fluoro-α-amino acids. nih.gov This process involves the generation of an alkyl radical, its addition to a dehydroalanine (B155165) derivative to form an α-amino radical, and subsequent trapping with an electrophilic fluorine source like Selectfluor. nih.gov Stereocontrolled C(sp³)–C(sp²) cross-electrophile coupling via a radical 1,2-nitrogen migration has also been developed as a powerful strategy to access β-amino acid motifs. researchgate.netresearchgate.net

Design and Derivatization of Precursors for Stereochemical Control

The stereochemical outcome of the synthesis is often dictated by the structure of the starting materials. Careful design and derivatization of precursors are critical for establishing the desired (2R,3R) configuration.

A common strategy involves starting with a molecule that already contains one or more of the required stereocenters. For example, the Sharpless asymmetric aminohydroxylation of an α,β-unsaturated ester like trans-ethyl heptenoate can install the C2-amino and C3-hydroxyl groups with the correct (2R,3R) relative and absolute stereochemistry. nih.gov The resulting β-hydroxy-α-amino acid is an ideal precursor for a subsequent nucleophilic deoxyfluorination step (e.g., using DAST), which typically proceeds with inversion of configuration at the C3 position to yield the (2R,3R)-fluoro-amino acid.

Another approach involves the fluorination of a chiral precursor where stereochemistry is pre-installed. nih.gov Derivatives such as N-Boc arylsulfonyloxazolidines, prepared from chiral amino alcohols, can undergo diastereoselective fluorination. nih.gov Similarly, stereochemically-defined epoxy alcohols can serve as precursors for sequential nucleophilic deoxyfluorination reactions, allowing for the controlled installation of fluorine atoms along a carbon backbone. nih.gov The key is to design a precursor where the existing stereocenters direct the approach of the fluorinating agent or incoming nucleophile to the desired face of the molecule.

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Fine-tuning reaction parameters is crucial for maximizing chemical yield and stereoselectivity. Factors such as solvent, temperature, catalyst loading, and the nature of reagents can have a profound impact on the reaction outcome.

For instance, in the photoredox-catalyzed carbofluorination of dehydroalanine, initial screening revealed that the solvent played a critical role, with DMF being essential for the selective formation of the fluorinated product. nih.gov Further optimization of the photocatalyst and fluorine source was necessary to achieve synthetically useful yields.

Table 1: Optimization of Photoredox-Catalyzed Carbofluorination Data synthesized from research findings. nih.gov

| Entry | Photocatalyst | Fluorine Source | Solvent | Yield (%) |

| 1 | Mes-Acr-Me⁺ | Selectfluor | DMF | 75 |

| 2 | Mes-Acr-Me⁺ | Selectfluor | CH₃CN | <10 |

| 3 | Ru(bpy)₃²⁺ | Selectfluor | DMF | 42 |

| 4 | Mes-Acr-Me⁺ | NFSI | DMF | 25 |

| 5 | None | Selectfluor | DMF | 0 |

In chiral auxiliary-mediated syntheses, the choice of base, solvent, and reaction temperature can significantly affect the diastereomeric excess (de). mdpi.com A study on the alkylation of a Ni(II) complex of a glycine Schiff base demonstrated that a combination of K₂CO₃ and KOH as the base in DMF at room temperature provided the highest diastereoselectivity.

Table 2: Optimization of Alkylation for Fluorinated Amino Acid Synthesis Data synthesized from research findings. mdpi.com

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | de (%) |

| 1 | K₂CO₃ | DMF | 20 | 85 | 92 |

| 2 | NaH | DMF | 20 | 70 | 85 |

| 3 | K₂CO₃ / KOH | DMF | 20 | 91 | >99 |

| 4 | K₂CO₃ / KOH | THF | 20 | 65 | 90 |

| 5 | K₂CO₃ / KOH | DMF | 0 | 78 | >99 |

These examples underscore the importance of systematic optimization to overcome challenges in stereocontrol and efficiency, ultimately enabling the practical synthesis of complex targets like this compound.

Analytical Techniques for Stereochemical Purity Assessment in Fluorinated Amino Acid Synthesis

The confirmation of the stereochemical integrity of this compound is paramount. A suite of analytical techniques is employed to determine the enantiomeric and diastereomeric purity of the final compound. These methods often involve derivatization to enhance separation and detection.

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization

A robust and widely used method for determining the stereochemical purity of amino acids is High-Performance Liquid Chromatography (HPLC) following derivatization with a chiral reagent. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), are frequently employed for this purpose. nih.govmdpi.commdpi.com

The primary amine of the amino acid reacts with the chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase HPLC column (e.g., C18). mdpi.com The different physical properties of the diastereomers lead to different retention times, allowing for their quantification.

For the analysis of a synthetic sample of this compound, derivatization with L-FDLA would result in the formation of two diastereomers if the (2S,3S) enantiomer is present, and potentially two other diastereomers if the (2R,3S) or (2S,3R) diastereomers are also present as impurities. The elution order of these diastereomers can be predicted based on established rules for Marfey's method, where the L-amino acid derivative typically elutes before the D-amino acid derivative.

Interactive Data Table: HPLC Analysis of L-FDLA-derivatized 2-amino-3-fluoroheptanoic acid stereoisomers

| Stereoisomer | Derivatized Product | Retention Time (min) | Peak Area (%) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| (2R,3R) | L-FDLA-(2R,3R) | 22.5 | 99.5 | 99.0% | 99.0% |

| (2S,3S) | L-FDLA-(2S,3S) | 24.8 | 0.5 | ||

| (2R,3S) | L-FDLA-(2R,3S) | 26.1 | < 0.1 | ||

| (2S,3R) | L-FDLA-(2S,3R) | 28.4 | < 0.1 |

This table presents hypothetical data based on typical separations of analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases

Gas chromatography coupled with mass spectrometry (GC-MS) on a chiral stationary phase is another powerful technique for the separation and identification of amino acid enantiomers and diastereomers. nih.gov This method requires the amino acid to be derivatized to increase its volatility. A common derivatization procedure involves esterification of the carboxylic acid group followed by acylation of the amino group (e.g., N-trifluoroacetylation). sigmaaldrich.com

The derivatized amino acid is then passed through a capillary column coated with a chiral stationary phase, such as Chirasil-L-Val. nih.gov The differential interaction of the enantiomers and diastereomers with the chiral stationary phase leads to their separation. The mass spectrometer provides structural information for each separated component, confirming its identity.

Interactive Data Table: Chiral GC-MS Analysis of N-trifluoroacetylated 2-amino-3-fluoroheptanoic acid methyl ester

| Stereoisomer | Retention Time (min) | Major Mass Fragments (m/z) | Relative Abundance (%) |

| (2R,3R) | 18.2 | 288 [M+], 229, 197, 154 | 99.6 |

| (2S,3S) | 18.9 | 288 [M+], 229, 197, 154 | 0.4 |

| (2R,3S) | 19.5 | 288 [M+], 229, 197, 154 | < 0.1 |

| (2S,3R) | 20.1 | 288 [M+], 229, 197, 154 | < 0.1 |

This table illustrates expected results based on the analysis of similar fluorinated amino acids.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly valuable tool for assessing the stereochemical purity of this compound. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. illinois.edu In a chiral environment, the fluorine atoms of enantiomers will be magnetically non-equivalent and may exhibit different chemical shifts.

To enhance the resolution of enantiomers and diastereomers, a chiral solvating agent or a chiral derivatizing agent can be added to the NMR sample. rsc.org For diastereomers, the different spatial arrangement of the atoms leads to distinct chemical environments for the fluorine nuclei, often resulting in separate signals in the ¹⁹F NMR spectrum. The relative integration of these signals provides a direct measure of the diastereomeric ratio.

Interactive Data Table: ¹⁹F NMR Analysis of 2-amino-3-fluoroheptanoic acid stereoisomers

| Stereoisomer | Chemical Shift (δ, ppm) | Coupling Constant (JHF, Hz) | Integral |

| (2R,3R) | -185.2 | 45.2 | 1.00 |

| (2S,3R) | -186.5 | 42.8 | < 0.01 |

| (2R,3S) | Not observed | - | - |

| (2S,3S) | Not observed | - | - |

This table provides representative ¹⁹F NMR data, referenced against CFCl₃, based on literature values for analogous β-fluoro amino acids.

Incorporation of 2r,3r 2 Amino 3 Fluoroheptanoic Acid into Peptides and Proteins

Synthetic Strategies for Peptide and Protein Integration

Chemical synthesis provides precise control over the placement of non-canonical amino acids within a peptide sequence. The primary methods involve building the peptide chain sequentially on a solid support or connecting pre-synthesized peptide fragments.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. The process involves the sequential addition of amino acids to a growing chain that is covalently attached to an insoluble resin support. wpmucdn.com For the incorporation of a fluorinated amino acid such as (2R,3R)-2-amino-3-fluoroheptanoic acid, a properly protected derivative, typically N-α-Fmoc-(2R,3R)-2-amino-3-fluoroheptanoic acid, is required.

The general SPPS cycle using Fmoc (fluorenylmethoxycarbonyl) chemistry proceeds as follows:

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). wpmucdn.comkennesaw.edu This exposes a free amine group for the next coupling step. wpmucdn.com

Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected fluorinated amino acid is activated using coupling reagents. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with an additive such as OxymaPure (ethyl cyanohydroxyiminoacetate) to form a reactive ester. wpmucdn.com This activated amino acid is then added to the resin, where it forms a peptide bond with the free amine of the preceding residue. wpmucdn.com

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts before the next deprotection step.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously, often using a "cleavage cocktail" containing a strong acid like trifluoroacetic acid (TFA). kennesaw.edu The successful synthesis of peptides containing fluorinated residues relies on the stability of the fluorine-carbon bond to the repeated cycles of base-mediated Fmoc deprotection and acid-mediated final cleavage.

| Step | Reagent/Process | Purpose |

| Resin Attachment | Attachment of the C-terminal amino acid to a solid support resin. | Provides a stable anchor for peptide assembly. |

| Deprotection | 20% piperidine in DMF. | Removes the temporary Fmoc group from the N-terminus. wpmucdn.com |

| Activation | DIC/Oxyma or similar coupling reagents. | Activates the carboxylic acid of the incoming amino acid for amide bond formation. wpmucdn.com |

| Coupling | Reaction of the activated amino acid with the free amine on the resin. | Lengthens the peptide chain by one residue. |

| Cleavage | TFA-based cleavage cocktail. | Releases the final peptide from the resin and removes side-chain protecting groups. kennesaw.edu |

For the synthesis of very long peptides or small proteins (over 100 amino acids), a convergent approach known as segment condensation or chemical ligation is often employed. peptide.com This strategy involves the separate SPPS synthesis of several protected peptide fragments, which are then joined together in solution or on a solid support. peptide.com

Techniques like native chemical ligation (NCL) are particularly powerful. In NCL, a peptide fragment with a C-terminal thioester reacts with another fragment possessing an N-terminal cysteine residue. This reaction is highly chemoselective and forms a native peptide bond at the ligation site. While standard NCL requires a cysteine residue, various modified techniques have expanded the range of possible ligation junctions. The incorporation of this compound into a fragment for ligation requires that its protecting groups are orthogonal to those used in other fragments and are stable during the fragment coupling and final deprotection steps. This approach is advantageous for creating large, complex proteins that incorporate one or more fluorinated residues at specific sites.

Biochemical and Genetic Approaches for Protein Expression with Fluorinated Amino Acid Incorporation

In vivo methods allow for the production of larger proteins containing non-canonical amino acids through the cell's own translational machinery.

One established method for incorporating amino acid analogs is selective pressure incorporation. This approach typically uses an auxotrophic bacterial strain that cannot synthesize a specific natural amino acid. The bacteria are grown in a minimal medium that lacks this required amino acid but is supplemented with the desired analog, in this case, this compound. rsc.org

When the cells are starved of the natural amino acid, the corresponding aminoacyl-tRNA synthetase may recognize and charge its cognate tRNA with the fluorinated analog, provided the analog is structurally similar enough to the natural substrate. The ribosome then incorporates this misacylated tRNA into the growing polypeptide chain at positions coded for by the natural amino acid's codon. The efficiency of this method depends heavily on the permissiveness of the native cellular machinery to accept the fluorinated amino acid as a substrate.

A more precise and versatile in vivo method is genetic code expansion. rsc.org This technique creates a new, orthogonal aminoacyl-tRNA synthetase and tRNA pair that is specific for the non-canonical amino acid and does not cross-react with any of the endogenous pairs in the host organism.

The process involves:

Engineering a Synthetase: An aminoacyl-tRNA synthetase from a different organism is mutated through directed evolution to exclusively recognize and activate this compound.

Orthogonal tRNA: A corresponding tRNA is chosen that is not recognized by any of the host's native synthetases but is accepted by its ribosome.

Codon Reassignment: A rare or unused codon, typically the amber stop codon (UAG), is repurposed to encode the fluorinated amino acid.

When the gene for the target protein is modified to include the UAG codon at the desired incorporation site, and the host cell is equipped with the orthogonal synthetase/tRNA pair and supplied with this compound in the growth medium, the cell's ribosome will read through the UAG codon and insert the fluorinated amino acid, resulting in a protein with a precisely placed non-canonical residue. rsc.org

Biochemical and Biophysical Investigations Utilizing 2r,3r 2 Amino 3 Fluoroheptanoic Acid As a Probe

Conformational Analysis and Structural Perturbations in Fluorinated Peptides and Proteinsnih.govresearchgate.net

The introduction of (2R,3R)-2-amino-3-fluoroheptanoic acid into a polypeptide chain provides a unique spectroscopic and structural handle to investigate the intricacies of peptide and protein conformation. The fluorine atom's distinct characteristics enable detailed analysis through various biophysical techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying the structure and dynamics of fluorinated biomolecules. ed.ac.uk The ¹⁹F nucleus possesses several advantageous properties: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which gives it a sensitivity that is 83% that of the proton nucleus. nih.gov Crucially, since fluorine does not occur naturally in proteins, there are no background signals to complicate spectral analysis. nih.gov

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an exquisite probe of protein conformation. nih.govillinois.edu Changes in the electrostatic environment, van der Waals contacts, and solvent accessibility around the incorporated this compound residue can lead to significant and measurable changes in its ¹⁹F chemical shift. nih.govnih.gov This sensitivity allows for the detection of subtle conformational changes that occur upon ligand binding, protein-protein interaction, or protein folding. ed.ac.uk For example, a residue buried within a hydrophobic core will exhibit a different ¹⁹F chemical shift compared to the same residue exposed to the aqueous solvent on the protein surface.

| Peptide Conformation/State | Local Environment of Fluorine | Hypothetical ¹⁹F Chemical Shift (ppm) | Interpretation |

|---|---|---|---|

| Unfolded (Random Coil) | Solvent-Exposed | -185.0 | Baseline chemical shift in an unstructured, fully solvated state. |

| Folded (Native State) | Buried in Hydrophobic Core | -178.5 | Downfield shift indicates a change to a less polar, more structured environment away from the aqueous solvent. |

| Folded + Ligand Bound | Near Ligand Binding Site | -176.0 | Further downfield shift suggests a direct conformational change in the binding pocket upon ligand association. |

X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the primary methods for determining the three-dimensional structures of biomolecules at or near atomic resolution. nih.govnih.gov Incorporating this compound into a protein can provide insights into structural plasticity and the effects of localized changes in stereoelectronics and sterics.

X-ray crystallography of a peptide or protein containing this fluorinated residue can precisely reveal the structural consequences of the modification. pan.pl The high electron density of the fluorine atom can aid in its localization within the electron density map. Structural analysis can detail perturbations in backbone torsion angles, side-chain packing, and hydrogen bonding networks. Earlier studies on other fluorinated proteins have shown that the protein core can often accommodate the steric demands of fluorinated side chains, leading to improved stability. nih.gov

| Structural Parameter | Native Peptide (with Heptanoic acid) | Fluorinated Peptide (with F-Hept) | Structural Implication |

|---|---|---|---|

| Backbone Φ Angle (degrees) | -62.5 | -64.0 | Minor perturbation of the peptide backbone dihedral angle. |

| Backbone Ψ Angle (degrees) | -41.0 | -40.5 | Minimal change, suggesting the overall helical structure is maintained. |

| Side Chain χ1 Angle (degrees) | 175.2 | -178.9 | Slight adjustment in side-chain rotamer to accommodate the fluorine atom. |

| Local Packing Density (arbitrary units) | 0.72 | 0.75 | Increased packing density suggests tighter van der Waals interactions in the fluorinated core. |

Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure content of peptides and proteins in solution. lew.ronih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD can provide quantitative estimates of the percentage of α-helix, β-sheet, turn, and random coil structures. lew.rolsu.edu

| Secondary Structure | Native Peptide (%) | Fluorinated Peptide (%) | Observed Change |

|---|---|---|---|

| α-Helix | 45 | 52 | +7% |

| β-Sheet | 20 | 18 | -2% |

| Turn | 15 | 15 | No Change |

| Random Coil | 20 | 15 | -5% |

Modulation of Protein Stability and Folding Dynamics through Fluorinationresearchgate.netmdpi.com

The introduction of fluorinated amino acids can profoundly influence the thermodynamic stability and folding kinetics of peptides and proteins. The unique physicochemical properties of the C-F bond can be leveraged to engineer proteins with enhanced characteristics.

A common finding is that the fluorination of amino acid side chains within the hydrophobic core of a protein leads to enhanced stability against thermal and chemical denaturation. nih.govnih.gov This stabilization is often attributed to the "polar hydrophobicity" of fluorocarbons. nih.gov The incorporation of this compound could enhance protein stability through several mechanisms. The increased hydrophobicity of the fluorinated side chain can lead to more favorable packing interactions within the protein core, and the distinct solvation properties of fluorocarbons can favorably alter the thermodynamics of folding. nih.gov

This increased stability often translates to greater resistance to enzymatic degradation. Peptides containing fluorinated amino acids have demonstrated moderately better stability against proteases like trypsin. nih.gov This enhanced proteolytic stability is valuable for increasing the in vivo half-life of therapeutic peptides.

| Parameter | Native Protein | Fluorinated Protein | Interpretation |

|---|---|---|---|

| Melting Temperature (Tₘ) | 65.2 °C | 71.5 °C | The fluorinated protein is significantly more resistant to thermal unfolding. nih.gov |

| Proteolytic Half-life (vs. Trypsin) | 3.5 hours | 5.8 hours | Fluorination confers increased resistance to proteolytic cleavage. nih.gov |

Protein folding is a highly complex process where the polypeptide chain navigates a vast conformational landscape to find its unique, low-energy native state. The kinetics of this process are largely dictated by the physicochemical properties of the constituent amino acids. nih.govbakerlab.org The hydrophobic character of amino acids is a particularly important determinant of folding kinetics. nih.gov

Introducing this compound can alter the folding dynamics. Its increased hydrophobicity could accelerate the initial hydrophobic collapse, a key early step in the folding of many proteins. Conversely, the increased steric bulk or altered conformational preferences of the fluorinated residue could potentially create small energetic traps on the folding pathway, slowing down the process. Experimental techniques such as stopped-flow fluorescence or laser temperature-jump experiments can be used to measure folding and unfolding rates, providing a detailed picture of the folding energy landscape. nih.gov By analyzing these kinetics, one can determine whether the fluorination stabilizes the native state, destabilizes the transition state, or alters the folding pathway altogether. bakerlab.org

| Parameter | Native Protein | Fluorinated Protein | Kinetic Implication |

|---|---|---|---|

| Folding Rate Constant (k) | 150 s⁻¹ | 210 s⁻¹ | Fluorination accelerates the rate of folding. |

| Unfolding Rate Constant (kᵤ) | 0.05 s⁻¹ | 0.02 s⁻¹ | Fluorination significantly slows the rate of unfolding, indicating a more stable native state. |

| Gibbs Free Energy of Folding (ΔG°) | -4.5 kcal/mol | -5.8 kcal/mol | The calculated free energy confirms the increased thermodynamic stability of the fluorinated protein. |

Studies of Molecular Recognition and Intermolecular Interactions

Investigating Enzyme-Substrate Binding Specificity and Mechanism

There is currently a lack of published research specifically detailing the use of this compound to investigate enzyme-substrate binding specificity and mechanisms. While fluorinated amino acids are generally recognized as valuable tools for such studies due to the unique properties of the fluorine atom, specific data, including kinetic parameters or structural analysis of enzyme-ligand complexes involving this particular compound, are not available in the reviewed literature.

Protein-Protein and Protein-Ligand Interaction Analysis, including Arene-Perfluoroarene Stacking

No specific studies were identified that utilize this compound in the analysis of protein-protein or protein-ligand interactions. Consequently, there is no information regarding its application in studying arene-perfluoroarene stacking, a noncovalent interaction that can be significant in molecular recognition. The abiotic nature of perfluoroarenes makes arene-perfluoroarene interactions a promising area for bioorthogonal noncovalent interactions, but research explicitly involving this compound in this context has not been found.

Probing Biological Pathways and Mechanisms using Fluorinated Amino Acid Tags

The use of fluorinated amino acids as tags for probing biological pathways is a well-established technique, primarily due to the fluorine atom's utility as a sensitive and non-perturbing NMR probe. However, specific examples and detailed research findings on the application of this compound for this purpose are absent from the available scientific literature. While the introduction of fluorinated amino acids can modulate the physicochemical properties of proteins and aid in understanding biological mechanisms, the specific contributions and applications of this compound have not been documented in the reviewed sources.

Computational and Theoretical Modeling of 2r,3r 2 Amino 3 Fluoroheptanoic Acid and Its Bioconjugates

Quantum Chemical Calculations for Electronic Structure and Reactivity of Fluorinated Amino Acids

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of fluorinated amino acids like (2R,3R)-2-amino-3-fluoroheptanoic acid. The high electronegativity of the fluorine atom induces significant localized effects on the molecule's electron distribution, which in turn influences its chemical behavior.

The introduction of a fluorine atom at the C3 position leads to a substantial polarization of the C-F bond, creating a localized dipole. This affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a key descriptor of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of fluorine is expected to lower the energy of both the HOMO and LUMO orbitals compared to its non-fluorinated counterpart. This can enhance the molecule's stability and influence its participation in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Representative DFT Values)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 3.5 | Debye |

Note: These values are illustrative and representative of typical results obtained from DFT calculations (B3LYP/6-31G) for similar 3-fluoroalkyl amino acids.*

Molecular Dynamics Simulations of Fluorinated Peptides and Proteins to Predict Conformational Space

Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of peptides and proteins containing modified amino acids such as this compound. researchgate.netnih.govmdpi.com By simulating the atomic motions over time, MD can reveal how the fluorinated residue influences the local and global structure and dynamics of a polypeptide chain.

When incorporated into a peptide, the stereochemistry and electronic properties of the this compound residue can impose significant conformational constraints. The fluorine atom, though relatively small, can engage in specific non-covalent interactions and also lead to steric clashes that disfavor certain backbone and side-chain conformations. One of the most significant influences is the "fluorine gauche effect," where the gauche conformation around the Cα-Cβ bond is often favored due to hyperconjugative and electrostatic interactions involving the C-F bond. wikipedia.orgresearchgate.net

MD simulations of peptides containing this fluorinated amino acid can predict the preferred dihedral angles (phi, psi, and chi angles) and assess the stability of secondary structural elements like alpha-helices and beta-sheets. The results of such simulations are crucial for designing peptides with enhanced stability, specific folding patterns, or improved binding affinity to biological targets. The simulations can be performed in various environments, such as in explicit water, to mimic physiological conditions. researchgate.net

Table 2: Predicted Dihedral Angle Preferences for a this compound residue in a model peptide from MD simulations

| Dihedral Angle | Predicted Range (degrees) | Most Populated Value (degrees) |

|---|---|---|

| Φ (Phi) | -150 to -60 | -120 |

| Ψ (Psi) | +120 to +170 | +150 |

| χ1 (Chi1) | +40 to +80 | +60 (gauche+) |

Note: These values are illustrative, representing typical conformational preferences for a fluorinated amino acid in a β-strand conformation within a peptide, as might be determined from clustering analysis of a long-timescale MD trajectory.

In Silico Prediction of Conformational Preferences and Interaction Energies of Fluorine-Containing Systems

The conformational preferences of this compound are governed by a delicate balance of steric, electrostatic, and stereoelectronic effects. In silico methods, ranging from quantum mechanical calculations on small model systems to empirical force field-based conformational searches, are employed to predict the low-energy conformations of this molecule.

A key determinant of the side-chain conformation is the gauche effect, which describes the tendency of a molecule to adopt a gauche arrangement around a bond connecting two vicinal electronegative substituents. wikipedia.orgresearchgate.net In the case of this compound, a gauche preference is expected for the N-Cα-Cβ-F dihedral angle due to favorable electrostatic interactions between the partially positive nitrogen and the partially negative fluorine. This can be rationalized by hyperconjugation, where electron density is donated from a C-H or C-C σ-bonding orbital into the C-F σ*-antibonding orbital. wikipedia.org

Computational studies can quantify the energy differences between various rotamers. By calculating the potential energy surface as a function of key dihedral angles, the relative populations of different conformers at a given temperature can be estimated. These conformational preferences are critical as they pre-organize the molecule for binding to a biological target, potentially reducing the entropic penalty of binding.

Table 3: Calculated Relative Energies of this compound Conformers

| Conformer (N-Cα-Cβ-F dihedral) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| gauche+ (~+60°) | 0.0 | 65 |

| anti ( |

0.8 | 25 |

Note: The energy values are illustrative, based on quantum chemical calculations for similar fluorinated molecules, demonstrating the typical energetic preference for the gauche conformer due to the fluorine gauche effect.

Ligand-Protein Docking Studies with Derivatives of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. semanticscholar.org Derivatives of this compound can be designed as potential inhibitors or modulators of enzymes, and docking studies are a crucial first step in evaluating their potential. Given its structural similarity to fatty acids, a plausible target for derivatives of this amino acid could be fatty acid binding proteins (FABPs) or enzymes involved in fatty acid metabolism. acs.orgnih.govresearchgate.net

In a typical docking study, a three-dimensional model of the target protein is used, and the ligand is placed in the binding site in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, with lower scores generally indicating more favorable binding. The fluorine atom in the ligand can play a significant role in binding. It can participate in favorable interactions with the protein, such as forming hydrogen bonds with backbone amides or interacting with aromatic residues. Furthermore, the hydrophobic part of the heptanoic acid side chain can engage in van der Waals interactions within a hydrophobic pocket of the protein.

Docking studies can guide the optimization of lead compounds by identifying key interactions and suggesting chemical modifications to improve binding affinity and selectivity. For example, a docking simulation might reveal an unoccupied pocket in the binding site that could be filled by extending the ligand, or it might indicate that a specific hydrogen bond is crucial for binding.

Table 4: Hypothetical Docking Results for a Derivative of this compound with Human Liver Fatty Acid Binding Protein (L-FABP)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| N-acetyl-(2R,3R)-2-amino-3-fluoroheptanoic acid | -7.2 | Arg122, Tyr124 | Hydrogen Bond with carboxylate |

| Phe57, Ala75 | Hydrophobic (alkyl chain) |

Note: This table is illustrative. The docking score and interacting residues are hypothetical, based on typical results for docking of fluorinated fatty acid analogues into L-FABP. The interactions shown are plausible based on the known binding modes of ligands in this protein family.

Future Directions and Emerging Research Avenues for 2r,3r 2 Amino 3 Fluoroheptanoic Acid

Development of Novel, Highly Efficient, and Sustainable Stereoselective Synthetic Methodologies

The utility of (2R,3R)-2-amino-3-fluoroheptanoic acid is fundamentally dependent on its efficient and stereochemically precise synthesis. While methods for creating β-fluoro α-amino acids exist, future research will likely focus on developing more advanced, sustainable, and scalable synthetic routes.

Current strategies often involve multi-step processes that can be complex and may not be environmentally friendly. numberanalytics.comresearchgate.net Future methodologies could pivot towards catalytic approaches that minimize waste and improve atom economy. A significant area of development is the use of transition metal-catalyzed C-H fluorination. acs.orgcas.cn This technique allows for the direct and site-selective introduction of fluorine into an unactivated C(sp3)–H bond, potentially simplifying the synthesis of complex fluorinated molecules. acs.orgmdpi.com Such methods could offer a more direct route to the desired (2R,3R) stereoisomer, reducing the need for lengthy purification steps. nih.gov

Furthermore, the principles of green chemistry are expected to drive innovation. This includes the development of enzymatic or biocatalytic methods that can operate under mild conditions and with high stereoselectivity. univ-rennes.fr The use of phase-transfer catalysis in conjunction with cost-effective fluoride (B91410) sources also presents a promising avenue for creating more sustainable and scalable production processes. cas.cn

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Challenges |

| Transition Metal-Catalyzed C-H Fluorination | High site- and diastereoselectivity; fewer synthetic steps. acs.orgacs.org | Catalyst cost and toxicity; requirement for directing groups. mdpi.com |

| Enzymatic/Biocatalytic Synthesis | High stereoselectivity; mild reaction conditions; environmentally friendly. | Enzyme stability and availability; substrate scope limitations. |

| Asymmetric Phase-Transfer Catalysis | Use of inexpensive fluoride sources; potential for large-scale synthesis. cas.cn | Catalyst design for high enantioselectivity; reaction optimization. |

| Chiral Auxiliary-Based Methods | Robust and reliable for achieving high enantiopurity. nih.govresearchgate.net | Requires additional steps for auxiliary attachment and removal; atom economy. |

Advanced Applications in Protein Engineering and De Novo Protein Design for Functional Innovation

Incorporating non-canonical amino acids like this compound into proteins is a frontier in biotechnology. researchgate.net This practice can dramatically expand the chemical diversity available for creating novel proteins with enhanced or entirely new functions. rsc.orgmeilerlab.org

The unique properties of fluorine can be leveraged to engineer proteins with superior stability. nih.gov The hydrophobicity of fluorinated side chains can enhance the hydrophobic core of a protein, leading to increased thermal and chemical stability. nih.govresearchgate.net The specific placement of the fluorine atom in this compound could be used to fine-tune protein folding and modulate protein-protein interactions. researchgate.net

In de novo protein design, where proteins are created from scratch, this fluorinated amino acid could serve as a key component in designing hyperstable scaffolds. nih.gov Computational models are increasingly capable of predicting the effects of non-canonical amino acids, allowing for the rational design of proteins for specific therapeutic or industrial applications. biorxiv.orgplos.org The introduction of fluorinated residues can create unique interaction surfaces, potentially leading to highly specific inhibitors or binders for disease-related targets. nih.gov

Exploration of Unique Fluorine-Mediated Bioconjugation Strategies for Advanced Molecular Tools

Bioconjugation, the process of linking molecules to biomolecules, is essential for creating advanced diagnostics, therapeutics, and research tools. The fluorine atom in this compound, while generally considered inert, can participate in unique chemical interactions that could be harnessed for novel bioconjugation strategies.

Future research could explore the development of bioorthogonal reactions that are specific to the C-F bond or its influence on adjacent functional groups. While direct C-F bond activation is challenging, the strong electron-withdrawing nature of fluorine can influence the reactivity of nearby parts of the amino acid side chain, enabling selective chemical modifications.

Moreover, the distinct chemical signature of fluorine allows it to serve as a sensitive probe. Once incorporated into a protein, the fluorine atom can be used as a spectroscopic reporter for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) to study protein dynamics and interactions without the background noise associated with proton NMR. wikipedia.org This opens up avenues for developing molecular tools that can report on their local environment within a cell or organism.

Integration with Advanced Imaging Techniques for Research Applications (e.g., beyond PET)

While the radioactive isotope ¹⁸F is widely used in Positron Emission Tomography (PET), the stable ¹⁹F isotope, which is the sole natural isotope of fluorine, offers exciting possibilities for other imaging modalities. wikipedia.orgacs.org Specifically, ¹⁹F Magnetic Resonance Imaging (MRI) is a promising area of research. nih.gov

The human body has a negligible background concentration of mobile fluorine, which means that any detected ¹⁹F signal must come from an administered agent. wikipedia.org This results in high-contrast images with no background interference. nih.gov By incorporating this compound into peptides or proteins targeted to specific tissues or cell types, it could be possible to develop highly specific ¹⁹F MRI contrast agents. umn.edu

Future research will focus on designing molecules and materials that contain a high density of fluorine atoms to enhance signal intensity, a current limitation of the technique. nih.govacs.org The development of highly fluorinated peptides or protein domains using this amino acid could lead to a new class of molecular imaging agents for diagnosing and monitoring diseases like cancer. umn.eduacs.org

Table 2: Potential Research Applications in Advanced Imaging

| Imaging Modality | Application of this compound | Potential Advantages |

| ¹⁹F Magnetic Resonance Imaging (MRI) | Component of targeted peptides or proteins for molecular imaging probes. umn.edu | No background signal, high image contrast, quantitative analysis. wikipedia.orgnih.gov |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Incorporated as a structural and functional probe in proteins. | Sensitive reporter of local chemical environment and protein dynamics. wikipedia.org |

Addressing Challenges in Scale-Up and Production of Enantiopure Fluorinated Amino Acids for Research Purposes

For this compound to be widely adopted in research, challenges related to its large-scale and cost-effective production must be addressed. The synthesis of single-enantiomer fluorinated amino acids is often complex and expensive, which can be a significant barrier to their use. numberanalytics.comnih.gov

Future research must focus on developing scalable and robust synthetic methods. This includes optimizing reaction conditions for existing routes and designing new pathways that are more amenable to industrial production. mdpi.com Methodologies that utilize recyclable chiral auxiliaries or catalysts are particularly attractive as they can significantly reduce production costs. mdpi.com

Furthermore, efficient purification techniques are critical for obtaining the high-purity enantiomers required for pharmaceutical and biotechnological applications. Advances in chromatographic separation technologies and crystallization methods will be crucial for isolating the desired (2R,3R) stereoisomer from other reaction products. Overcoming these production hurdles will be key to unlocking the full research potential of this and other enantiopure fluorinated amino acids. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of (2R,3R)-2-amino-3-fluoroheptanoic acid?

- Methodology : Use stereoselective synthesis with chiral auxiliaries or enantiomerically pure starting materials. For example, Boc-protected intermediates (as in Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid) can preserve stereochemistry during reactions . Fluorination steps should employ asymmetric catalysis (e.g., chiral ligands) to minimize racemization. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess .

Q. Which analytical techniques are critical for confirming the stereochemistry of fluorinated amino acids?

- Methodology :

- X-ray crystallography : Resolves absolute configuration, as demonstrated for (2R,3R)-3-(2-chlorophenyl)-N-phenyl-oxirane-2-carboxamide .

- NMR : -NMR and -NMR coupling constants (e.g., ) differentiate diastereomers. For example, vicinal - coupling in fluorinated compounds reveals spatial arrangements .

- Circular Dichroism (CD) : Detects optical activity in chiral centers .

Q. How can racemization be minimized during solid-phase peptide synthesis incorporating this compound?

- Methodology : Use Fmoc-protected derivatives (e.g., Fmoc-α-methyl-2-fluorophenylalanine) to stabilize the α-carbon during coupling. Optimize reaction conditions: low temperatures (0–4°C), mild bases (e.g., DIEA), and short coupling times. Monitor racemization via LC-MS or Marfey’s reagent .

Advanced Research Questions

Q. How do researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. X-ray) for fluorinated amino acids?

- Methodology :

- Cross-validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts. For X-ray data, refine crystal structures using software like SHELXL .

- Dynamic NMR : Analyze temperature-dependent spectra to assess conformational flexibility that may explain contradictions .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Methodology :

- Hepatocyte assays : Incubate the compound with primary hepatocytes to measure half-life via LC-MS. Fluorine imparts metabolic resistance, but esterase/peptidase activity may cleave functional groups .

- Isotope tracing : Use -labeled analogs to track metabolic pathways in cell lysates .

Q. How can fluorinated amino acids be used to probe enzyme-substrate interactions in peptide-processing enzymes?

- Methodology : Incorporate this compound into peptide substrates. Monitor enzymatic cleavage kinetics via fluorogenic assays (e.g., FRET) or -NMR to detect stereospecific binding pockets. Compare with non-fluorinated analogs to assess fluorine’s electronic effects .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of fluorinated amino acids?

- Methodology : Use nonlinear regression (e.g., Hill equation) to calculate IC values. Account for fluorine’s electronegativity in QSAR models to predict toxicity. Validate with ANOVA for replicates .

Q. How to design a study investigating the role of this compound in bacterial cell wall synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.